Uridine 5-oxyacetic acid methyl ester

tRNA modification wobble position E. coli

Uridine 5-oxyacetic acid methyl ester (CAS 66536-81-0), also known as mcmo⁵U or methyl uridin-5-yloxyacetate, is a modified purine nucleoside analogue with the molecular formula C₁₂H₁₆N₂O₉ and a molecular weight of 332.26 g/mol. This compound is structurally defined as a uridine molecule substituted at the 5-position of the uracil ring with a methoxycarbonylmethoxy group, functioning as a methyl ester derivative.

Molecular Formula C12H16N2O9
Molecular Weight 332.26 g/mol
Cat. No. B15139986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5-oxyacetic acid methyl ester
Molecular FormulaC12H16N2O9
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1
InChIKeyWZRYXYRWFAPPBJ-DZNMIZDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Uridine 5-Oxyacetic Acid Methyl Ester: A Specialized Nucleoside for tRNA Modification and Gram-Negative Bacterial Research


Uridine 5-oxyacetic acid methyl ester (CAS 66536-81-0), also known as mcmo⁵U or methyl uridin-5-yloxyacetate, is a modified purine nucleoside analogue with the molecular formula C₁₂H₁₆N₂O₉ and a molecular weight of 332.26 g/mol [1]. This compound is structurally defined as a uridine molecule substituted at the 5-position of the uracil ring with a methoxycarbonylmethoxy group, functioning as a methyl ester derivative [1]. In biological systems, it is a post-transcriptionally modified nucleoside found at the wobble position (position 34) of transfer RNAs (tRNAs) in Gram-negative bacteria, where it plays a critical role in expanding codon recognition and maintaining translational fidelity [2].

Why Generic Substitution Fails: Critical Functional Divergence of Uridine 5-Oxyacetic Acid Methyl Ester from Structural Analogs


The functional specificity of Uridine 5-oxyacetic acid methyl ester is tightly linked to its precise chemical structure, rendering simple substitution with other uridine derivatives or nucleoside analogs problematic. Unlike its non-esterified counterpart, cmo⁵U (uridine-5-oxyacetic acid), the methyl ester group profoundly influences its biological distribution and function [1]. For instance, in E. coli, these two modifications are differentially distributed across specific tRNA species, indicating non-redundant roles in translation [1]. Furthermore, this modification is a hallmark of Gram-negative bacteria and is absent in Gram-positive bacteria, which utilize a different modification (mo⁵U) at the same tRNA position, highlighting its species-specific functionality [2]. Therefore, researchers requiring this specific tRNA modification or investigating Gram-negative bacterial physiology cannot substitute it with closely related compounds without altering or negating the intended experimental outcomes.

Quantitative Evidence for Uridine 5-Oxyacetic Acid Methyl Ester: Decoding tRNA Modification and Growth-Phase Dynamics


Differential tRNA Distribution of Uridine 5-Oxyacetic Acid Methyl Ester vs. Its Non-Esterified Precursor

Mass spectrometric analysis of individual tRNAs from E. coli reveals a strict partitioning of mcmo⁵U and its non-esterified precursor, cmo⁵U. mcmo⁵U is the major modification in tRNAᴬˡᵃ₁, tRNA^Sᵉʳ₁, tRNA^Pʳᵒ₃, and tRNA^Tʰʳ₄, whereas cmo⁵U is primarily found in tRNA^Lᵉᵘ₃ and tRNA^Vᵃˡ₁ [1]. This demonstrates that the two compounds are not functionally interchangeable in vivo; their distinct localization suggests specific biological roles mediated by the methyl ester moiety.

tRNA modification wobble position E. coli translational fidelity

Growth-Phase Dependent Dynamics of mcmo⁵U Methylation in tRNA^Pʳᵒ₃

The methylation status of mcmo⁵U is not static but dynamically regulated by bacterial growth phase. In E. coli, the frequency of terminal methylation to form mcmo⁵U in tRNA^Pʳᵒ₃ is approximately 30% during early log phase, but it increases progressively to nearly 100% as the culture enters late log and stationary phases [1]. This contrasts with its precursor, cmo⁵U, whose relative levels would inversely correlate during these phases.

tRNA modification growth phase E. coli methylation kinetics

Phylogenetic Specificity: mcmo⁵U as a Hallmark of Gram-Negative Bacterial tRNAs

mcmo⁵U displays a clear phylogenetic restriction. It is a characteristic modification found in the wobble position of tRNAs from Gram-negative bacteria (e.g., E. coli, Proteobacteria) but is notably absent in Gram-positive bacteria (e.g., B. subtilis, Firmicutes), which utilize a structurally related but distinct modification, 5-methoxyuridine (mo⁵U), at the same position [1]. This differential occurrence provides a clear, phylum-level distinction.

phylogenetic marker Gram-negative bacteria tRNA evolution

Contribution of mcmo⁵U Terminal Methylation to tRNA Decoding Efficiency

The functional significance of the methyl ester group on mcmo⁵U is demonstrated by its contribution to translational decoding. A luciferase reporter assay employing a +1 frameshift construct showed that the terminal methylation of mcmo⁵U directly contributes to the decoding ability of tRNAᴬˡᵃ₁ [1]. This provides direct evidence that the methyl ester modification on mcmo⁵U is not merely structural but is required for optimal tRNA function, distinguishing it from non-methylated cmo⁵U.

translation decoding luciferase assay frameshift

High-Value Application Scenarios for Uridine 5-Oxyacetic Acid Methyl Ester in Research and Development


Studying tRNA-Dependent Translational Regulation and Codon Bias in Gram-Negative Bacteria

Researchers investigating the mechanisms of translational control, codon bias, or ribosome profiling in model Gram-negative organisms like E. coli or Salmonella must account for mcmo⁵U. Its specific and non-redundant distribution among tRNAs [1] and its dynamic, growth-phase-dependent modification frequency [1] directly influence codon-anticodon pairing and translational efficiency. Using this compound as a standard for mass spectrometry or as a synthetic precursor for incorporation into tRNA enables precise dissection of these regulatory pathways.

Investigating the Link Between Central Metabolism and Translation via tRNA Modification

The biosynthesis of mcmo⁵U is intimately tied to the shikimate pathway and chorismic acid, a key precursor for aromatic amino acids [1]. This compound is therefore an essential probe for studies exploring the intersection of bacterial metabolism and translational fidelity. Experiments involving mutants in the aro or cmo pathways can use mcmo⁵U as a quantitative readout for pathway flux or as a chemical tool to bypass or complement genetic lesions [1].

Development of Gram-Negative Specific Probes or Antibacterial Agents Targeting Translation

The strict phylogenetic association of mcmo⁵U with Gram-negative bacteria [1] makes it an attractive scaffold or target for developing lineage-specific antibacterial strategies. Since Gram-positive bacteria use a different wobble modification (mo⁵U), inhibitors designed against enzymes in the mcmo⁵U biosynthetic pathway (e.g., CmoM methyltransferase [2]) may offer a narrower spectrum of activity, potentially reducing off-target effects on beneficial Gram-positive flora.

Synthetic Biology and tRNA Engineering for Expanded Genetic Codes

In synthetic biology, efforts to engineer tRNAs with expanded decoding capabilities or to create orthogonal translation systems often require precise wobble modifications. The ability of mcmo⁵U to facilitate non-Watson-Crick base pairing with multiple codons [1] makes it a valuable chemical component for designing tRNAs with altered or broadened codon recognition. Its synthesis or incorporation in vitro provides a route to create semisynthetic tRNAs with defined, functional modifications.

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